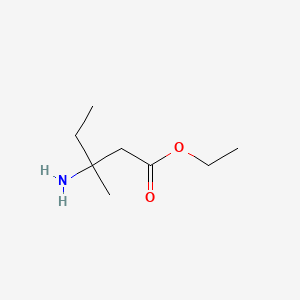

Ethyl 3-amino-3-methylpentanoate

Description

Contextualization within the Landscape of Amino Esters and Pentanoates

Ethyl 3-amino-3-methylpentanoate (C8H17NO2) is classified as a β-amino ester. nih.gov Structurally, it is a derivative of pentanoic acid, a five-carbon carboxylic acid, with an amino group and a methyl group attached to the third carbon (the β-position relative to the carbonyl group). The carboxylic acid is esterified with an ethyl group. This arrangement distinguishes it from α-amino acids, the fundamental building blocks of proteins, where the amino group is attached to the carbon adjacent to the carboxyl group.

The presence of the amino group on the β-carbon introduces a degree of conformational flexibility that is different from that of α-amino acids. This has implications for the secondary structures of peptides and other polymers that might incorporate such a unit. Furthermore, the methyl group at the same position creates a quaternary carbon center, a sterically hindered environment that can influence the reactivity of the molecule and the stereochemical outcome of reactions.

As a pentanoate ester, its properties are also influenced by the five-carbon chain, which imparts a degree of lipophilicity. The ethyl ester group is a common protecting group for the carboxylic acid functionality and can be readily hydrolyzed or transformed into other functional groups as needed during a synthetic sequence.

Significance as a Chiral and Achiral Synthon in Organic Chemistry

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound serves as a versatile synthon in both its racemic (achiral) and enantiomerically pure (chiral) forms.

Achiral Applications: In its racemic form, the compound can be used in syntheses where the stereochemistry at the β-carbon is not critical or can be established at a later stage. The amino and ester functionalities provide two reactive handles for further chemical transformations. For instance, the amino group can be acylated, alkylated, or used to form heterocyclic rings, while the ester can be reduced, hydrolyzed, or converted to an amide.

Chiral Applications: The carbon atom bearing the amino and methyl groups is a stereocenter. The separation of the racemic mixture into its individual enantiomers (R and S) unlocks its potential for asymmetric synthesis. Chiral β-amino acids and their derivatives are valuable precursors for the synthesis of a wide range of biologically active compounds, including pharmaceuticals and natural products. The stereochemistry of these building blocks is often crucial for their biological activity.

The resolution of racemic β-amino esters can be achieved through various methods, including enzymatic kinetic resolution. For example, lipases have been shown to be effective in selectively acylating one enantiomer of a β-amino ester, allowing for the separation of the two enantiomers. This approach provides access to optically pure forms of compounds like this compound, which can then be incorporated into complex target molecules with a high degree of stereochemical control.

Overview of Research Trajectories Pertaining to Amino Esters with Branched Aliphatic Chains

Research into amino esters with branched aliphatic chains, such as this compound, is driven by several key interests in organic and medicinal chemistry. The branching in the carbon skeleton, particularly at or near the amino and ester functionalities, introduces significant conformational constraints.

The incorporation of conformationally constrained amino acids into peptides is a powerful strategy for studying and influencing their three-dimensional structure and, consequently, their biological activity. mdpi.com By restricting the rotational freedom of the peptide backbone, researchers can stabilize specific secondary structures like β-turns or helices. This is particularly relevant in drug design, where a well-defined conformation can lead to higher binding affinity and selectivity for a biological target. The quaternary carbon in this compound significantly restricts the conformational freedom around the Cα-Cβ bond.

Furthermore, amino acids with quaternary α-carbons have been a focus of research due to their ability to enhance the metabolic stability of peptides. nih.gov The steric hindrance provided by the additional alkyl group can protect the adjacent peptide bonds from enzymatic degradation, leading to a longer biological half-life for peptide-based drugs.

Current research in this area often focuses on the development of new synthetic methods to access these sterically hindered amino esters with high efficiency and stereoselectivity. Additionally, there is ongoing investigation into the precise conformational preferences of peptides and other polymers containing these building blocks and how these preferences translate into specific biological activities.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | nih.gov |

| Molecular Weight | 159.23 g/mol | nih.gov |

| PubChem CID | 79420808 | nih.gov |

| IUPAC Name | This compound | nih.gov |

Table 2: Related Compounds and their Significance

| Compound Name | Significance |

| 3-Aminobutanoic acid | A simpler β-amino acid, often used in foundational studies of β-peptide folding. |

| (R)-3-Aminobutanol | A chiral building block derived from a β-amino acid, used in the synthesis of pharmaceuticals. google.com |

| Ethyl 3-methylpentanoate | A related pentanoate ester lacking the amino group, used as a flavoring agent. nih.gov |

| 2-Amino-3-methylpentanoic acid (Isoleucine) | An essential α-amino acid with a branched aliphatic side chain, highlighting the structural differences and importance of amino acid isomers. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

ethyl 3-amino-3-methylpentanoate |

InChI |

InChI=1S/C8H17NO2/c1-4-8(3,9)6-7(10)11-5-2/h4-6,9H2,1-3H3 |

InChI Key |

OXIMBNNQIXGPIY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC(=O)OCC)N |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of Ethyl 3 Amino 3 Methylpentanoate

Direct Synthetic Routes to Ethyl 3-Amino-3-methylpentanoate

Reductive Amination Strategies for 3-Keto-3-methylpentanoates

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, this strategy involves the reaction of ethyl 3-keto-3-methylpentanoate with an amine source in the presence of a reducing agent.

The general reaction, known as the Leuckart-Wallach reaction when using formic acid or its derivatives as the reducing agent, involves the condensation of the ketone with ammonia (B1221849) or an ammonium (B1175870) salt to form an intermediate imine, which is then reduced in situ to the desired amine. rug.nl Modern variations of this reaction employ a range of catalysts and reducing agents to achieve higher yields and milder reaction conditions. For instance, iridium(III) complexes have been shown to be effective catalysts for the direct reductive amination of a broad range of ketones with ammonium formate, affording primary amines in good to excellent yields. organic-chemistry.org

Another effective approach involves the use of sodium triacetoxyborohydride (B8407120) as a mild and selective reducing agent for the reductive amination of ketones. nih.gov This method is known for its high efficiency and the reduction of side products. nih.gov The reaction proceeds through the formation of an iminium ion, which is then reduced by the hydride reagent.

| Catalyst/Reagent System | Amine Source | Typical Conditions | Substrate Scope |

| Cp*Ir(III) complexes | Ammonium formate | 0.1 mol% catalyst, 50-70 °C | Broad range of ketones, including aryl, dialkyl, and α-keto esters rug.nlorganic-chemistry.org |

| Sodium Triacetoxyborohydride | Ammonia/Ammonium salts | Acetic acid, various solvents (e.g., DCE, THF) | Aliphatic and cyclic ketones, aldehydes nih.gov |

| H₂/Ni or other metal catalysts | Ammonia | High pressure and temperature | General ketones wikipedia.org |

Nucleophilic Addition Approaches to Imines or Nitriles

The synthesis of β-amino esters can also be achieved through the nucleophilic addition of a suitable carbanion to an imine or a related electrophile. This approach is a cornerstone of C-C bond formation in organic synthesis. wiley-vch.de The addition of organometallic reagents to imines is a reliable method for preparing α-branched amines. wiley-vch.de

One of the most common strategies is the Mannich-type reaction, which involves the aminoalkylation of a carbon-based nucleophile. In a relevant synthetic pathway, a preformed imine, or one generated in situ from an aldehyde and an amine, reacts with an enolate or a silyl (B83357) enol ether. For the synthesis of this compound, this would conceptually involve the addition of an ethyl group equivalent (e.g., from an organometallic reagent like diethylzinc (B1219324) or an ethyl Grignard reagent) to an imine derived from ethyl 2-cyano-2-methylpropanoate.

Alternatively, the addition of nucleophiles to nitriles can also lead to the formation of amines. The reaction of a nitrile with an organometallic reagent forms a metallo-imine intermediate, which upon hydrolysis yields a ketone. However, by carefully controlling the reaction conditions and subsequent workup, it is possible to obtain the amine. Nucleophilic addition of primary amines to activated nitrilium salts is a known method for the synthesis of amidines, which can be further transformed into amines. nih.govnih.gov

| Reaction Type | Electrophile | Nucleophile | Key Features |

| Mannich-type Reaction | Imines/Iminium ions | Enolates, Silyl enol ethers | Catalytic and asymmetric variants are well-developed. nih.govorganic-chemistry.org |

| Organometallic Addition | Imines | Organolithium, Grignard reagents | Effective for creating sterically hindered amine centers. wiley-vch.de |

| Addition to Nitriles | Nitrilium ions | Amines | Forms amidine intermediates. nih.govnih.gov |

Synthesis via Precursor Transformation

An alternative to direct synthesis is the transformation of a readily available precursor molecule into the target compound. This often involves the reduction or rearrangement of a functional group.

Catalytic Hydrogenation of Ethyl 3-Azido-3-methylpentanoate and Analogues

The reduction of organic azides is a highly efficient and clean method for the preparation of primary amines. The synthesis of this compound can be achieved through the catalytic hydrogenation of its corresponding azido (B1232118) precursor, ethyl 3-azido-3-methylpentanoate.

The synthesis of the β-azido ester precursor can be accomplished through several methods. One common approach is the conjugate addition of an azide (B81097) source to an α,β-unsaturated ester. organic-chemistry.org Another powerful method is the Mitsunobu reaction, which allows for the conversion of a β-hydroxy ester into a β-azido ester with inversion of stereochemistry. researchgate.net This involves the reaction of the alcohol with an azide source, such as hydrazoic acid (HN₃) or trimethylsilyl (B98337) azide (TMSN₃), in the presence of a phosphine (B1218219) and an azodicarboxylate. researchgate.net

Once the β-azido ester is obtained, it can be readily reduced to the corresponding β-amino ester. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a standard and effective method for this transformation. researchgate.net This reaction is typically high-yielding and produces nitrogen gas as the only byproduct.

| Precursor Synthesis Method | Key Reagents | Reduction Method | Key Features |

| Conjugate Addition | α,β-unsaturated ester, TMSN₃ | Catalytic Hydrogenation (H₂/Pd/C) | Provides access to β-azido esters. organic-chemistry.org |

| Mitsunobu Reaction | β-hydroxy ester, HN₃ or TMSN₃, DEAD/PPh₃ | Catalytic Hydrogenation (H₂/PtO₂) | Proceeds with inversion of configuration at the alcohol center. researchgate.netresearchgate.net |

| Ring-opening of Epoxides | Epoxide, Azide source | Staudinger Reaction (PPh₃, H₂O) | Traditional method for β-azido alcohol synthesis, adaptable for esters. chemrevlett.com |

Reductive Conversion of Ethyl 3-Cyano-3-methylpentanoate

The reduction of a nitrile group provides another viable route to the primary amine of this compound. This method hinges on the synthesis of the precursor, ethyl 3-cyano-3-methylpentanoate.

The synthesis of this β-cyano ester can be achieved through various methods, including the conjugate addition of a cyanide source to an α,β-unsaturated ester. For instance, the Michael addition of potassium cyanide to an appropriate α,β-unsaturated ester can yield the desired 3-cyano ester.

The subsequent reduction of the nitrile to the primary amine can be carried out using several reducing agents. Catalytic hydrogenation, typically with a Raney nickel or rhodium catalyst under a hydrogen atmosphere, is a common industrial method for this transformation. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a cobalt salt (CoCl₂) can also be employed to effect this reduction.

Derivatization from Related Carboxylic Acids or Amides

The target β-amino ester can also be synthesized through the rearrangement of a related carboxylic acid or amide derivative. The Curtius, Hofmann, and Schmidt rearrangements are powerful reactions that convert carboxylic acids or their derivatives into primary amines with the loss of one carbon atom.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped with an alcohol to form a carbamate (B1207046). wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the carbamate yields the primary amine. For the synthesis of this compound, this would require a precursor such as 3-ethoxycarbonyl-3-methylpentanoic acid. This acid would first be converted to its acyl azide, which would then undergo rearrangement and trapping with ethanol (B145695). The Curtius rearrangement is known for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom using a halogen, a base, and water. A related precursor for this route would be 3-ethoxycarbonyl-3-methylpentanamide.

The Schmidt reaction provides a direct conversion of a carboxylic acid to an amine using hydrazoic acid (HN₃) in the presence of a strong acid. libretexts.org An interesting application of the Schmidt reaction involves the treatment of a β-ketoester with sodium azide in the presence of an acid, which can lead to the formation of an N-acetyl amino ester. libretexts.org This could be a potential route starting from ethyl 3-keto-3-methylpentanoate.

| Rearrangement Reaction | Starting Material | Key Reagents | Intermediate |

| Curtius Rearrangement | Carboxylic Acid (as acyl azide) | Diphenylphosphoryl azide (DPPA), Heat or UV light | Isocyanate wikipedia.orgorganic-chemistry.org |

| Hofmann Rearrangement | Primary Amide | Br₂ or Cl₂, NaOH, H₂O | Isocyanate |

| Schmidt Reaction | Carboxylic Acid or Ketone | Hydrazoic Acid (HN₃), Strong Acid | Protonated Azide/Iminodiazonium ion libretexts.org |

Palladium-Catalyzed Reductive Debenzylation of N-Benzylamino Precursors

A common and effective method for the protection of amines is the use of a benzyl (B1604629) group. The subsequent removal of this protecting group, or debenzylation, is a critical step in many synthetic pathways. Palladium-catalyzed hydrogenation is a widely employed technique for this transformation due to its efficiency and the clean nature of the reaction, often proceeding with high yields. nih.gov

The general reaction involves the treatment of an N-benzylamino precursor with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The process is a form of hydrogenolysis, where the carbon-nitrogen bond of the benzyl group is cleaved.

For the synthesis of this compound, a suitable precursor would be Ethyl 3-(N-benzylamino)-3-methylpentanoate. The debenzylation of this compound would proceed as follows:

Reaction Scheme: Ethyl 3-(N-benzylamino)-3-methylpentanoate + H₂ --(Pd/C)--> this compound + Toluene

While this method is highly effective, the strong coordination of the resulting amine product to the palladium catalyst can sometimes lead to catalyst deactivation. To mitigate this, mixed catalyst systems have been developed. For instance, the use of niobic acid-on-carbon (Nb₂O₅/C) in conjunction with Pd/C has been shown to facilitate the hydrogenative deprotection of N-benzyl groups, often leading to shorter reaction times and improved catalyst turnover. nih.gov

Table 1: Example of Palladium-Catalyzed Debenzylation Conditions This table presents typical conditions for the debenzylation of N-benzylamines, which are applicable to the synthesis of this compound.

| Parameter | Condition |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol or Methanol |

| Hydrogen Pressure | 1 - 5 atm |

| Temperature | Room Temperature |

| Reaction Time | 1 - 24 hours |

Asymmetric Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to produce single enantiomers of this compound is of paramount importance.

Chiral Auxiliaries and Their Application in Stereoselective Synthesis

A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the addition of a nucleophile or an electrophile. For example, a chiral oxazolidinone auxiliary can be used to direct the alkylation of an enolate, thereby establishing a new stereocenter with high diastereoselectivity. While specific examples for this compound are not prevalent in the literature, the general principles are well-established for the synthesis of other β-amino acids.

Asymmetric Hydrogenation and Other Catalytic Stereoselective Methods

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. This method typically involves the use of a transition metal catalyst, such as rhodium or ruthenium, coordinated to a chiral ligand. The chiral catalyst then facilitates the addition of hydrogen across a double bond in a prochiral substrate, leading to the formation of a chiral product with high enantiomeric excess.

For the synthesis of enantiopure this compound, a suitable precursor would be an enamine, such as Ethyl 3-amino-3-methylpent-2-enoate. The asymmetric hydrogenation of this substrate in the presence of a chiral catalyst would yield the desired chiral β-amino ester. The choice of chiral ligand is crucial for achieving high enantioselectivity. libretexts.org

Table 2: Examples of Chiral Ligands for Asymmetric Hydrogenation This table showcases some common classes of chiral ligands used in asymmetric hydrogenation reactions that could be applied to the synthesis of chiral this compound.

| Ligand Class | Metal | Typical Substrates |

| Chiral Diphosphines (e.g., DiPAMP) | Rhodium | Enamido acids |

| Bisphosphine Ligands | Nickel | α-amino-β-keto esters |

| Cinchona Alkaloids | --- | Used as organocatalysts |

Another catalytic stereoselective method is the asymmetric Mannich reaction, which involves the addition of an enolate to an imine. This reaction can be catalyzed by chiral organocatalysts, such as cinchona alkaloid derivatives, to produce chiral β-amino carbonyl compounds with high enantioselectivity. nih.gov

Enzymatic and Biocatalytic Approaches to Chiral Amino Esters

Enzymes are highly efficient and selective catalysts that can be used to perform a wide range of chemical transformations. The use of enzymes in organic synthesis, known as biocatalysis, offers several advantages, including mild reaction conditions, high enantioselectivity, and environmental compatibility.

For the production of enantiopure this compound, an enzymatic kinetic resolution of the racemic ester could be employed. This process involves the use of an enzyme, such as a lipase (B570770) or a protease, that selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted. The unreacted ester can then be separated from the hydrolyzed acid, providing access to both enantiomers of the target molecule. nih.govresearchgate.net

Table 3: Enzymes Commonly Used in the Resolution of Amino Esters

| Enzyme | Source | Typical Reaction |

| Lipase | Candida antarctica | Enantioselective hydrolysis of esters |

| Protease | Bacillus species | Enantioselective hydrolysis of esters |

| α-Chymotrypsin | Bovine pancreas | Enantioselective hydrolysis of esters |

Alternatively, biocatalytic dynamic kinetic resolution can be a more efficient approach. In this process, the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.govchemrxiv.org

Mechanistic Studies of Chemical Reactivity and Derivatization of Ethyl 3 Amino 3 Methylpentanoate

Reactions Involving the Primary Amine Moiety

The primary amine group in ethyl 3-amino-3-methylpentanoate is a nucleophilic center, making it susceptible to a variety of reactions that lead to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation, Alkylation, and Arylation Reactions

The primary amine of this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. While specific studies on this compound are not prevalent, the acylation of similar β-amino esters, such as methyl 3-aminocrotonate, has been studied. For instance, the reaction of methyl 3-aminocrotonate with various acid chlorides in benzene (B151609) with pyridine as a base yields the corresponding N-acylated products, known as enamides, in excellent yields. chemscene.com A similar outcome would be expected for this compound, resulting in the formation of N-acylated derivatives.

Alkylation and arylation reactions, involving the reaction of the amine with alkyl halides or aryl halides, respectively, are also fundamental transformations for primary amines. These reactions typically require a base to deprotonate the amine, increasing its nucleophilicity, and may be facilitated by catalysts, particularly for arylation (e.g., palladium-catalyzed Buchwald-Hartwig amination). No specific literature detailing the alkylation or arylation of this compound was identified, but these reactions are standard for primary amines and would be expected to yield the corresponding N-alkylated or N-arylated products.

| Reaction Type | Reagent | Product Type | General Conditions |

| Acylation | Acid Chloride (R-COCl) | N-Acyl-ethyl 3-amino-3-methylpentanoate | Presence of a base (e.g., pyridine) |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-ethyl 3-amino-3-methylpentanoate | Base, heat |

| Arylation | Aryl Halide (Ar-X) | N-Aryl-ethyl 3-amino-3-methylpentanoate | Palladium catalyst, base, heat |

Formation of Imines, Enamines, and Heterocyclic Compounds

The primary amine of this compound can react with aldehydes or ketones to form imines, which are compounds containing a carbon-nitrogen double bond. This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. nih.gov The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture.

Enamines, which are characterized by a C=C-N linkage, are generally formed from the reaction of aldehydes or ketones with secondary amines. ymdb.ca The reaction of a primary amine, such as the one in this compound, with a carbonyl compound typically leads to an imine rather than a stable enamine.

The bifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds. For example, intramolecular reactions or reactions with other bifunctional molecules could lead to the formation of rings such as lactams or other nitrogen-containing heterocycles. While the potential exists, specific studies detailing the synthesis of heterocyclic compounds from this compound were not found in the reviewed literature. However, the reaction of other aminocarboxylates to form complex heterocyclic structures is a well-established area of organic synthesis. rsc.orgresearchgate.net

Urea (B33335) and Thiourea (B124793) Derivatives Synthesis

The reaction of the primary amine of this compound with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) provides a straightforward route to the synthesis of urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate. nih.govmasterorganicchemistry.com A variety of substituted ureas and thioureas can be prepared depending on the substituent on the isocyanate or isothiocyanate reagent.

An alternative method for synthesizing thioureas involves the reaction of the primary amine with carbon disulfide in an aqueous medium, which can produce both symmetrical and unsymmetrical thiourea derivatives. nih.gov

| Derivative | Reagent | General Reaction |

| Urea | Isocyanate (R-N=C=O) | Nucleophilic addition of the amine to the isocyanate. |

| Thiourea | Isothiocyanate (R-N=C=S) | Nucleophilic addition of the amine to the isothiocyanate. |

| Thiourea | Carbon Disulfide (CS₂) | Condensation reaction with the amine. nih.gov |

Reactions Involving the Ester Functionality

The ethyl ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to transformations such as transesterification and amidation.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester. This reaction can be catalyzed by either an acid or a base. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for the attack by the new alcohol. Under basic conditions, the incoming alkoxide (R'-O⁻) acts as the nucleophile.

Notably, for β-amino esters, dynamic covalent exchange can occur through catalyst-free transesterification, particularly in the presence of hydroxyl moieties. nih.gov This property is significant in the context of developing dynamic covalent networks. nih.gov

| Catalyst Type | General Mechanism | Key Intermediate |

| Acid (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by alcohol, elimination of ethanol (B145695). | Protonated tetrahedral intermediate. |

| Base (e.g., NaOR') | Nucleophilic attack by alkoxide, elimination of ethoxide. | Tetrahedral intermediate. |

| Catalyst-Free | Dynamic exchange in the presence of hydroxyl groups. nih.gov | Not applicable. |

Amidation and Peptide Coupling Reactions

The ester group of this compound can be converted to an amide through reaction with a primary or secondary amine. This amidation reaction typically requires elevated temperatures or the use of a catalyst to proceed efficiently.

As a β-amino ester, this compound is an analogue of the α-amino acids that are the building blocks of proteins. Therefore, it can participate in peptide coupling reactions. In this context, the carboxylate (or in this case, the ester) is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of an amide bond with the amino group of another amino acid or peptide. The primary amine of this compound would first need to be protected with a suitable protecting group (e.g., Boc or Fmoc) before its ester group is used in a coupling reaction. Conversely, the free amine can act as the nucleophile to attack an activated carboxylic acid of another amino acid.

The direct amidation of amino acids and their esters without the need for protecting groups is an area of active research, with methods utilizing reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole (B134444) being developed.

Reduction to Alcohols and Oxidation to Carboxylic Acids

The chemical behavior of this compound is significantly influenced by the interplay between its ester and amino functionalities. These groups are the primary sites for reduction and oxidation reactions, leading to the formation of corresponding alcohols and carboxylic acids, respectively.

The reduction of the ester group in this compound to a primary alcohol, yielding 3-amino-3-methyl-1-pentanol, is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The generally accepted mechanism for ester reduction by LiAlH₄ involves a two-step process. nih.gov Initially, a hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxy group (⁻OEt) is eliminated, resulting in the formation of an aldehyde intermediate. This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. researchgate.net

Conversely, the oxidation of this compound can proceed at two locations: the tertiary amine and, under more forcing conditions, the carbon backbone. The tertiary amine can be selectively oxidized to an N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), or metal-catalyzed oxidations. asianpubs.orgresearchgate.netorganic-chemistry.org For instance, oxidation with hydrogen peroxide often proceeds under mild conditions. researchgate.net

The conversion of the ester function to a carboxylic acid, to yield 3-amino-3-methylpentanoic acid, is achieved through hydrolysis rather than direct oxidation of the ester group. This hydrolysis can be catalyzed by either acid or base.

| Reaction Type | Reagent/Condition | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) in aprotic solvent (e.g., THF) | 3-Amino-3-methyl-1-pentanol |

| Oxidation (of amine) | Hydrogen Peroxide (H₂O₂) | Ethyl 3-(N-oxido)-3-methylpentanoate |

| Hydrolysis (to Carboxylic Acid) | Acid (e.g., HCl) or Base (e.g., NaOH) followed by acidification | 3-Amino-3-methylpentanoic acid |

Reactions at the Branched Carbon Backbone

The structural integrity and stereochemistry of the branched carbon backbone of this compound are central to its chemical identity. Reactions targeting this part of the molecule, particularly at the chiral β-carbon and the adjacent α-carbon, are of significant interest for creating structural analogs.

Stereochemical Inversion and Retention Mechanisms

The tertiary carbon at the 3-position is a stereocenter, and its configuration is crucial for the biological activity of many chiral molecules. Reactions that proceed via substitution at this center can occur with either inversion or retention of stereochemistry, depending on the reaction mechanism.

Direct Sₙ2 displacement at the tertiary carbon is sterically hindered and generally does not occur. However, reactions proceeding through a carbocation intermediate (Sₙ1-type reaction) would lead to racemization.

A more plausible pathway for stereochemical alteration is through epimerization. This process involves the reversible removal and re-addition of a proton at a stereocenter. For the tertiary carbon in this compound, which lacks an acidic proton, epimerization is challenging under normal conditions. nih.govnsf.govacs.org However, radical-based methods have been developed for the epimerization of non-acidic tertiary C-H bonds, although specific applications to this molecule have not been reported. nih.govnsf.govacs.org

Neighboring group participation (NGP) by the amino group could also influence the stereochemical outcome of reactions at the β-carbon, potentially leading to retention of configuration. youtube.com In such a mechanism, the nitrogen lone pair could form a temporary cyclic intermediate, shielding one face of the molecule from attack.

Reactions Involving the Alpha-Carbon to the Ester Group

The α-carbon of this compound possesses protons that can be abstracted by a strong base to form an enolate. libretexts.orgpressbooks.pub This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

The alkylation of the α-carbon is a common transformation. libretexts.orgpressbooks.pub This reaction typically involves the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to completely deprotonate the α-carbon and form the enolate. youtube.com The resulting enolate can then react with an alkyl halide in an Sₙ2 reaction to introduce a new alkyl group at the α-position. The choice of base and reaction conditions is critical to avoid side reactions, such as self-condensation or O-alkylation.

| Reaction | Reagents | Product |

| Enolate Formation | Lithium diisopropylamide (LDA) in THF | Lithium enolate of this compound |

| Alpha-Alkylation | 1. LDA, THF; 2. Alkyl halide (e.g., CH₃I) | Ethyl 2-alkyl-3-amino-3-methylpentanoate |

Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is primarily dictated by the hydrolytic susceptibility of its ester linkage. The degradation of this compound under controlled conditions, particularly in aqueous environments, is of interest for understanding its persistence and potential breakdown products.

The hydrolysis of the ester can be catalyzed by both acid and base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol.

The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is faster under basic conditions than in acidic or neutral media. The presence of the β-amino group may influence the hydrolysis rate through intramolecular catalysis or by affecting the local pH.

The degradation of poly(β-amino esters) has been studied more extensively and provides insights into the stability of the β-amino ester linkage. These polymers are known to degrade via hydrolysis of the ester bonds in the polymer backbone. organic-chemistry.org The degradation rate is influenced by the hydrophobicity of the polymer and the pH of the surrounding medium.

A plausible degradation pathway for this compound in an aqueous environment would be its hydrolysis to 3-amino-3-methylpentanoic acid and ethanol. Further degradation would depend on the stability of the resulting amino acid.

| Condition | Primary Degradation Pathway | Major Degradation Products |

| Acidic Aqueous Solution (e.g., pH < 7) | Acid-catalyzed hydrolysis | 3-Amino-3-methylpentanoic acid, Ethanol |

| Basic Aqueous Solution (e.g., pH > 7) | Base-catalyzed hydrolysis (saponification) | 3-Amino-3-methylpentanoate salt, Ethanol |

Strategic Applications in Complex Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The structure of Ethyl 3-amino-3-methylpentanoate, featuring a chiral center at the C3 position, theoretically positions it as a potential chiral building block in asymmetric synthesis. Such building blocks are fundamental in creating enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries.

Construction of Chiral Pharmaceuticals and Agrochemicals

In principle, the enantiomers of this compound could serve as starting materials or key intermediates in the synthesis of complex chiral molecules. The amino and ester functionalities offer versatile handles for a variety of chemical transformations, allowing for the construction of larger, more complex molecular architectures. However, a thorough search of scientific databases and patent literature did not yield any specific examples of its use in the synthesis of existing or developmental pharmaceuticals or agrochemicals.

Synthesis of Natural Products and Analogues

Similarly, while chiral amino acid derivatives are frequently employed in the total synthesis of natural products and their analogues, there is no documented use of this compound for this purpose. The unique substitution pattern of this non-proteinogenic amino acid ester could potentially offer novel structural motifs, but its application in this area remains unexplored in published research.

Incorporation into Bioactive Scaffolds and Prodrug Design

The incorporation of amino acid moieties into larger molecules is a common strategy to enhance biological activity or to develop prodrugs with improved pharmacokinetic properties.

Design and Synthesis of Amino Acid-Based Prodrugs Utilizing this compound Moiety

Amino acid esters are frequently used as promoieties to improve the absorption and distribution of drugs. The ester group can be hydrolyzed in vivo by esterases to release the active drug. While this is a well-established strategy, no specific prodrugs incorporating the this compound moiety have been reported in the literature.

Precursor for Peptidomimetics and Conformationally Constrained Amino Acid Derivatives

Non-natural amino acids are valuable in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. The methyl group at the C3 position of this compound could introduce conformational constraints in a peptide backbone. However, no studies detailing its use as a precursor for peptidomimetics or other conformationally constrained amino acid derivatives were found.

Utilization in Polymer Chemistry and Material Science as a Monomer

The bifunctional nature of this compound (possessing both an amine and an ester group) suggests its potential as a monomer for the synthesis of polyamides or other polymers. These polymers could, in theory, possess unique properties due to the specific structure of the monomer. Nevertheless, a review of the literature on polymer chemistry and material science did not reveal any instances of its use in this capacity.

Contributions to Libraries for High-Throughput Screening

This compound, a non-proteinogenic β-amino acid ester, represents a valuable scaffold for the generation of compound libraries intended for high-throughput screening (HTS). Its unique structural features, particularly the presence of a quaternary carbon atom, offer distinct advantages in the design and synthesis of diverse molecular entities for drug discovery and chemical biology research. The incorporation of such sterically demanding building blocks can lead to libraries of compounds with well-defined three-dimensional structures, a desirable trait for probing biological targets.

The primary contribution of this compound to HTS libraries lies in its ability to introduce conformational rigidity into the resulting molecules. Unlike linear or more flexible building blocks, the quaternary center at the α-position of the amino group restricts the rotational freedom of the molecular backbone. This pre-organization of the molecular shape can enhance the binding affinity and selectivity of compounds for their biological targets by reducing the entropic penalty upon binding.

Moreover, the ethyl ester and the secondary amine functionalities of this compound serve as versatile handles for combinatorial derivatization. Through techniques such as solid-phase synthesis, the amino group can be readily acylated, alkylated, or incorporated into peptide chains, while the ester can be hydrolyzed and coupled with a variety of amines. This dual functionality allows for the rapid generation of large numbers of discrete compounds from a common core structure, a cornerstone of diversity-oriented synthesis. The resulting libraries can explore a broad chemical space, increasing the probability of identifying novel hit compounds in HTS campaigns.

The incorporation of α,α-disubstituted β-amino acids, such as the parent amino acid of this compound, into peptide-like structures is a known strategy to create peptidomimetics with improved pharmacological properties. These modified peptides often exhibit enhanced resistance to enzymatic degradation, leading to improved metabolic stability. Therefore, libraries based on this scaffold are not only structurally diverse but may also possess inherent drug-like qualities.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by mapping the chemical environments of protons and carbon atoms.

The ¹H NMR spectrum of Ethyl 3-amino-3-methylpentanoate allows for the identification and verification of all proton-containing functional groups within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, while spin-spin coupling provides information about adjacent, non-equivalent protons.

The expected ¹H NMR signals for this compound are detailed below. The ethyl ester group is characterized by a quartet and a triplet. The protons of the methylene (B1212753) group (CH₂) adjacent to the ester oxygen are deshielded and appear as a quartet due to coupling with the neighboring methyl (CH₃) protons. These methyl protons, in turn, appear as a triplet. The methylene group adjacent to the carbonyl (C=O) appears as a singlet, as there are no protons on the adjacent quaternary carbon. The primary amine protons typically appear as a broad singlet. The ethyl and methyl groups attached to the stereocenter at C3 also show distinct signals.

Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| b | 2.35 | Singlet (s) | 2H | -CH₂ -C=O |

| c | 1.50 | Quartet (q) | 2H | -CH₂ -CH₃ (at C3) |

| d | 1.45 | Broad Singlet (br s) | 2H | -NH₂ |

| e | 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| f | 1.10 | Singlet (s) | 3H | -C-CH₃ (at C3) |

| g | 0.88 | Triplet (t) | 3H | -CH₂-CH₃ (at C3) |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments, confirming the carbon backbone of the molecule.

In the ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group appears significantly downfield, typically in the range of 170-175 ppm. The carbon atom of the ester's O-CH₂ group is also found downfield, around 60 ppm. The quaternary carbon bonded to the amino group (C3) is expected around 55-60 ppm. The remaining aliphatic carbons appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 173.5 | C =O (Ester Carbonyl) |

| 60.5 | -O-C H₂-CH₃ |

| 57.0 | C -NH₂ (C3) |

| 45.0 | -C H₂-C=O (C2) |

| 33.0 | -C H₂-CH₃ (at C3) |

| 25.0 | -C-C H₃ (at C3) |

| 14.2 | -O-CH₂-C H₃ |

| 8.5 | -CH₂-C H₃ (at C3) |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. Key expected correlations include the cross-peak between the quartet at δ 4.12 (-O-CH₂-) and the triplet at δ 1.25 (-O-CH₂-CH₃), confirming the ethyl ester moiety. Another important correlation would be seen between the quartet at δ 1.50 and the triplet at δ 0.88, confirming the ethyl group attached to C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would confirm the assignments made in the 1D spectra. For example, it would show a correlation between the proton signal at δ 4.12 and the carbon signal at δ 60.5 (-O-CH₂-), and between the proton signal at δ 2.35 and the carbon signal at δ 45.0 (-CH₂-C=O).

Correlations from the protons of the ester's ethyl group (-O-CH₂-CH₃ at δ 1.25) to the ester carbonyl carbon (C=O at δ 173.5).

Correlations from the methylene protons adjacent to the carbonyl (-CH₂ -C=O at δ 2.35) to the quaternary carbon (C3 at δ 57.0) and the carbonyl carbon (C=O at δ 173.5).

Correlations from the methyl protons at C3 (-C-CH₃ at δ 1.10) to the quaternary carbon (C3 at δ 57.0), the adjacent methylene carbon (C2 at δ 45.0), and the methylene carbon of the ethyl group at C3 (at δ 33.0).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₇NO₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 160.1332. An experimental HRMS value that matches this calculated mass would unequivocally confirm the elemental composition.

HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 160.1332 |

The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that can be used to confirm its structure.

EI-MS (Electron Impact Mass Spectrometry): In EI-MS, the high-energy electron beam causes extensive fragmentation. For this compound, a key fragmentation pathway is alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. The loss of an ethyl radical (•CH₂CH₃) from the C3 position would lead to a stable iminium ion. Another common fragmentation for esters is the loss of the alkoxy group (-OC₂H₅).

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecular ion peak [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 159 | [C₈H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 130 | [C₆H₁₂NO₂]⁺ | Loss of ethyl group (•C₂H₅) from C3 via alpha-cleavage |

| 114 | [C₈H₁₆N]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage with loss of the -CH₂COOC₂H₅ group |

| 72 | [C₄H₁₀N]⁺ | Further fragmentation of the amine portion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of different chemical bonds.

For this compound, the key functional groups are an amine (-NH2), an ester (-COOC2H5), and alkyl groups (C-H). The expected characteristic absorption bands in the IR spectrum would be:

N-H Stretching: The primary amine group (-NH2) typically exhibits two characteristic stretching vibrations in the region of 3400-3250 cm⁻¹. These bands arise from the symmetric and asymmetric stretching of the N-H bonds.

C=O Stretching: The ester carbonyl group (C=O) gives rise to a strong, sharp absorption band in the range of 1750-1735 cm⁻¹. The exact position of this peak can be influenced by the electronic environment of the carbonyl group.

C-O Stretching: The ester C-O single bond stretching vibrations are expected to appear in the fingerprint region, typically between 1300-1000 cm⁻¹.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and ethyl groups will be observed in the 3000-2850 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond of the primary amine is expected to be found in the region of 1650-1580 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| N-H Bend (scissoring) | 1650 - 1580 | |

| Ester (-COOC₂H₅) | C=O Stretch | 1750 - 1735 |

| C-O Stretch | 1300 - 1000 | |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable to chiral forms)

This compound possesses a chiral center at the C3 carbon, which is bonded to four different substituents: an amino group, a methyl group, an ethyl group, and a -CH2COOC2H5 group. The presence of this stereocenter means the compound can exist as a pair of enantiomers, (R)-Ethyl 3-amino-3-methylpentanoate and (S)-Ethyl 3-amino-3-methylpentanoate.

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra, and a racemic mixture (a 50:50 mixture of both enantiomers) will be CD-silent.

The application of CD spectroscopy to this compound would be crucial for:

Determining Enantiomeric Purity: By comparing the CD spectrum of a synthesized sample to that of a pure enantiomeric standard, the enantiomeric excess (ee) can be quantified.

Assigning Absolute Configuration: Through comparison with theoretical calculations or empirical rules, the absolute configuration (R or S) of an enantiomer can often be determined from its CD spectrum.

Although specific experimental CD spectral data for this compound is not currently published, the principle of its application is clear. The chromophore in this molecule that would be most relevant for CD analysis is the carbonyl group of the ester function. The electronic transitions of this group in a chiral environment would give rise to a characteristic CD signal.

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an indispensable tool for determining the purity of a sample and identifying its components, including any impurities or by-products from a synthesis.

For a polar and relatively volatile compound like this compound, GC-MS analysis is highly suitable. The general procedure involves:

Injection and Vaporization: A small sample is injected into the gas chromatograph, where it is vaporized.

Separation: The vaporized sample is carried by an inert gas through a long, thin column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase. The retention time (the time it takes for a component to travel through the column) is a characteristic property.

Ionization and Fragmentation: As each separated component elutes from the GC column, it enters the mass spectrometer, where it is bombarded with electrons. This causes the molecule to ionize and break apart into characteristic fragment ions.

Detection and Analysis: The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

Analysis of the mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several characteristic fragment ions resulting from the cleavage of specific bonds. While an experimental mass spectrum for this specific compound is not available, general fragmentation patterns for amino acid esters have been studied. Common fragmentation pathways include the loss of the alkoxy group from the ester, cleavage of the carbon-carbon bonds adjacent to the nitrogen atom, and rearrangements.

The table below outlines the expected key parameters in a GC-MS analysis of this compound.

| Analytical Parameter | Description | Expected Outcome for this compound |

| Retention Time | Time taken for the compound to elute from the GC column. | A specific retention time under defined GC conditions, indicating its purity. |

| Molecular Ion Peak (M⁺) | The peak corresponding to the intact ionized molecule. | An m/z value corresponding to the molecular weight of the compound. |

| Fragment Ions | Peaks corresponding to the charged fragments of the molecule. | A characteristic pattern of fragment ions that helps to confirm the structure. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict electronic structure, spectroscopic characteristics, and reaction pathways with remarkable accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like Ethyl 3-amino-3-methylpentanoate. By approximating the many-electron Schrödinger equation, DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), can efficiently calculate the ground-state optimized geometry and electronic properties. rsc.orgacs.org

The optimization process determines the lowest energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. From this optimized structure, crucial electronic parameters can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap suggests higher reactivity.

For a molecule like this compound, the HOMO is typically localized around the nitrogen atom of the amino group due to its lone pair of electrons. The LUMO is often associated with the carbonyl group (C=O) of the ester functionality. Computational studies on related poly(β-amino ester)s confirm that these functional groups are the primary sites of electronic activity. rsc.orgrsc.org

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap (ΔE) | 7.7 eV |

| Dipole Moment | 2.1 D |

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry provides invaluable tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation, and the calculation of chemical shifts is a common computational task.

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹³C and ¹H NMR chemical shifts of this compound. aip.org These calculations are highly sensitive to the molecular geometry and the electronic environment of each nucleus. nih.govpsu.edu The predicted shifts are typically compared against an internal standard, such as tetramethylsilane (B1202638) (TMS), to align with experimental practice.

For this compound, calculations would predict distinct chemical shifts for each unique carbon and proton. For instance, the carbonyl carbon of the ester group is expected to have the largest ¹³C chemical shift (downfield), typically in the range of 170-175 ppm. The quaternary carbon bonded to the amino group would also have a characteristic shift, influenced by the electron-withdrawing nitrogen and adjacent alkyl groups. The various methylene (B1212753) and methyl carbons would appear at higher fields (upfield). mdpi.com Comparing calculated spectra with experimental results can confirm the structure or identify different conformers present in a sample.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 173.5 |

| Quaternary (C-NH₂) | 58.2 |

| Ester Methylene (-O-CH₂) | 61.0 |

| Methylene (-CH₂-C=O) | 45.8 |

| Ethyl Group Methylene (-CH₂-C-NH₂) | 32.5 |

| Methyl (C-CH₃) | 25.1 |

| Ester Methyl (-CH₂-CH₃) | 14.3 |

| Ethyl Group Methyl (-CH₂-CH₃) | 8.9 |

Reaction Mechanism Studies (Transition State Analysis, Activation Energies)

Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, a key reaction is its synthesis, often via aza-Michael addition of an amine to an acrylate (B77674) derivative. organic-chemistry.orgnih.gov Theoretical methods can map out the entire reaction pathway, from reactants to products, through the identification of transition states.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the TS structure and calculating its energy is crucial for determining the reaction's activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

For the synthesis of β-amino esters, computational studies can investigate the step-by-step mechanism, such as the nucleophilic attack of the amine on the β-carbon of the acrylate. rsc.org These studies can reveal the structure of the transition state and quantify the energy barrier that must be overcome for the reaction to proceed. researchgate.net

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 15 kcal/mol |

| Transition State Imaginary Frequency | -250 cm⁻¹ |

| Enthalpy of Reaction (ΔH) | -25 kcal/mol |

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule with several rotatable single bonds. This flexibility gives rise to multiple possible three-dimensional arrangements, or conformations, each with a different energy. Understanding the conformational preferences is key to understanding its physical properties and biological interactions.

Molecular Mechanics and Dynamics Simulations for Conformational Preferences

While quantum mechanics provides high accuracy, it is computationally expensive for exploring the vast conformational space of flexible molecules. Molecular Mechanics (MM) offers a faster alternative by using classical physics-based force fields (e.g., AMBER, CHARMM) to calculate molecular energies. acs.org

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.gov By running MD simulations, one can explore the potential energy surface of this compound and identify the most stable, low-energy conformations. The results can be visualized as a conformational energy landscape, where valleys represent stable conformers and peaks represent the energy barriers between them. Analysis of the simulation trajectories reveals the populations of different conformers and the dynamics of their interconversion. acs.org

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| Global Minimum (Extended) | 0.00 | ~180° |

| Gauche Conformer 1 | 1.2 | ~60° |

| Gauche Conformer 2 | 1.5 | ~-60° |

| Folded Conformer | 3.8 | Variable |

Solvent Effects on Conformation and Reactivity

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and reactivity. rsc.org Computational models can account for solvent effects in two primary ways: implicitly or explicitly.

Implicit solvent models (e.g., Polarizable Continuum Model, PCM) treat the solvent as a continuous medium with a specific dielectric constant, which reduces computational cost. This approach is effective for capturing the bulk electrostatic effects of the solvent. researchgate.net

Explicit solvent models involve simulating the individual solvent molecules (e.g., water, chloroform) surrounding the solute. nih.gov This method is more computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding between the amino group of this compound and water molecules. Such interactions can stabilize certain conformations over others, altering the energy landscape and potentially influencing reaction pathways. nih.govacs.org For instance, in polar solvents, conformations that maximize their dipole moment may be favored, while in nonpolar solvents, intramolecular interactions might become more dominant. rsc.orgresearchgate.net Studies on related poly(β-amino esters) show that their protonation state and interactions can be highly dependent on the pH of the aqueous environment, a factor that is critical for applications like drug delivery. mdpi.com

Prediction of Physicochemical Properties Relevant to Research Design

The design of effective research studies, from reaction optimization to biological screening, relies on a foundational understanding of a compound's physicochemical properties. Computational tools provide predictions for these characteristics, offering a valuable starting point in the absence of extensive experimental data. For this compound, key predicted properties that are instrumental in research design are summarized below. These descriptors help in anticipating the compound's solubility, permeability, and general behavior in various chemical and biological environments.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Research Design |

|---|---|---|

| Molecular Formula | C₈H₁₇NO₂ | Provides the elemental composition. |

| Molecular Weight | 159.23 g/mol | Influences diffusion rates and is a fundamental parameter in stoichiometric calculations. |

| XLogP3 | 1.3 | Predicts the lipophilicity of the compound, affecting its solubility in organic solvents and lipids, as well as its potential for membrane permeability. |

| Hydrogen Bond Donor Count | 1 | Indicates the potential for the molecule to donate protons in hydrogen bonds, influencing its interaction with polar solvents and biological macromolecules. |

| Hydrogen Bond Acceptor Count | 3 | Represents the capacity of the molecule to accept protons in hydrogen bonds, which is crucial for its solubility in protic solvents and for molecular recognition. |

| Rotatable Bond Count | 5 | Suggests the conformational flexibility of the molecule, which can impact its ability to bind to a target site. |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | Estimates the surface area of polar atoms, a key predictor of a molecule's transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Formal Charge | 0 | Indicates the molecule is neutral under physiological pH, which can affect its solubility and interaction with charged species. |

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry and chemical biology, it is a critical tool for understanding how a small molecule (ligand), such as this compound, might interact with a protein target. These interactions are fundamental to eliciting a biological response.

As of the latest available literature, there are no specific molecular docking or protein-ligand interaction modeling studies published for this compound. The absence of such research indicates that the specific biological targets and mechanisms of action for this compound have not yet been elucidated through computational means.

The potential for such studies is significant. Given its structure as a non-proteinogenic amino acid ester, this compound could be investigated as a ligand for a variety of enzymes or receptors. For instance, it could be docked against the active sites of proteases, esterases, or transporters for which substrate specificity is being explored. A molecular docking study would typically involve:

Selection of a Protein Target: Based on a hypothesis about the compound's potential biological activity.

Computational Docking Simulation: Using software to predict the binding pose and affinity of this compound to the target protein.

Analysis of Interactions: Examining the predicted hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Such studies would provide valuable, albeit theoretical, insights into the potential biological relevance of this compound and would be a crucial step in guiding future experimental validation. The lack of current data in this area highlights a research gap and an opportunity for future investigation.

Compound Nomenclature

For clarity and precision, the chemical compounds mentioned in this article are listed below.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl (3R)-3-methylpentanoate |

| Ethyl 3-amino-3-ethylpentanoate |

| Ethyl 3-methylpentanoate |

| Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride |

| Ethyl 3-(ethylamino)-3-methylpentanoate |

Exploration of Biological Relevance and Mechanistic Interactions

Role in Enzymatic Reactions as a Substrate or Inhibitor Analog

The structural features of Ethyl 3-amino-3-methylpentanoate, specifically the ethyl ester and the β-amino group, suggest potential interactions with various enzymes.

The ethyl ester group in this compound makes it a plausible substrate for esterases, enzymes that catalyze the hydrolysis of esters. Lipases, a subclass of esterases, are particularly well-known for their ability to process a wide range of substrates, including non-natural amino acid esters. nih.govmdpi.com Research on the enzymatic resolution of racemic β-amino esters frequently employs lipases, such as Candida antarctica lipase (B570770) B (CAL-B), for enantioselective hydrolysis. nih.govnih.gov This process yields an enantioenriched amino acid and the unreacted ester, a common strategy in the synthesis of optically pure compounds. mdpi.com The efficiency of such enzymatic hydrolysis can be influenced by the solvent, temperature, and the nature of the nucleophile. nih.govnih.gov

While the primary amide bond is absent in this compound, its free amino group could allow it to interact with amidases, particularly those with broad substrate specificity. wikipedia.orgnih.gov Some amidases are known to act on β-amino acid derivatives. nih.gov For instance, certain enzymes can hydrolyze the C-terminal amide bond of peptides containing β-amino acids. ebi.ac.uk The interaction would likely be as an inhibitor analog rather than a substrate, as the core structure lacks the amide linkage these enzymes typically cleave. The presence of the methyl group on the β-carbon could also influence binding to the active site of these enzymes.

Table 1: Examples of Enzymes Acting on β-Amino Acid Derivatives and Esters

| Enzyme Class | Specific Enzyme Example | Substrate Type | Reaction Type | Reference |

| Esterase (Lipase) | Candida antarctica Lipase B (CAL-B) | Racemic β-amino esters | Enantioselective Hydrolysis | nih.govnih.gov |

| Esterase (Lipase) | Lipase PSIM (from Burkholderia cepacia) | Racemic β-amino carboxylic ester hydrochlorides | Enantioselective Hydrolysis | mdpi.com |

| Amidase | Peptide Amidase (from Stenotrophomonas maltophilia) | Peptides with C-terminal β-amino amides | Hydrolysis | ebi.ac.uk |

| β-Aminopeptidase | BapA (from various bacteria) | Peptides with N-terminal β-amino acids | Hydrolysis | nih.gov |

The transport of amino acids across cellular membranes is mediated by specific transporter proteins. Evidence suggests the existence of distinct transport systems for β-amino acids. nih.gov Studies on cultured skin fibroblasts have identified a predominant uptake system for taurine (B1682933) and β-alanine, termed the "Beta" system. nih.gov It is plausible that this compound, as a β-amino acid derivative, could interact with such transporters, potentially acting as a competitive inhibitor for the transport of endogenous β-amino acids.

Enzymes involved in amino acid metabolism, such as transaminases, are also potential interaction partners. Transaminases play a crucial role in the synthesis and degradation of amino acids by transferring an amino group from an amino acid to a keto acid. nih.gov While many transaminases are specific for α-amino acids, some ω-transaminases exhibit activity towards β-amino acids. nih.gov The structure of this compound, with its amino group at the β-position, suggests it could be a substrate or inhibitor for such enzymes. Furthermore, enzymes involved in methylation, such as methyltransferases, are responsible for the modification of amino acids. nih.govnih.gov The methyl group at the 3-position of this compound is a key structural feature, and understanding its potential interaction with methylating or demethylating enzymes could provide insights into its metabolic fate.

Biochemical Pathways Involving Amino Acid Derivatives

While not a component of primary metabolic pathways, the structural characteristics of this compound allow for speculation on its potential involvement in hypothetical biosynthetic routes and its interactions with cellular components.

This compound is a non-proteinogenic amino acid derivative. The biosynthesis of such amino acids is a testament to the vast structural diversity achievable in nature, often involving unique enzymatic transformations. nih.govsemanticscholar.orgresearchgate.net Hypothetically, the carbon skeleton of this compound could be assembled from common metabolic precursors. For instance, the pentanoate backbone could originate from fatty acid metabolism or the degradation of branched-chain amino acids. The introduction of the amino group at the β-position could be catalyzed by a specific transaminase, and the methyl group could be added by a methyltransferase using a donor like S-adenosylmethionine (SAM). nih.govcreative-proteomics.comyoutube.com

Conversely, if introduced into a biological system, this compound could be metabolized. The ester linkage would likely be the first point of enzymatic attack, with esterases hydrolyzing it to ethanol (B145695) and 3-amino-3-methylpentanoic acid. nih.gov The resulting β-amino acid could then potentially enter catabolic pathways, possibly initiated by a transaminase to remove the amino group, leading to a keto acid that can be further metabolized.

At the molecular level, amino acid derivatives can modulate protein-protein interactions. nih.govacs.org The presence of both a charged amino group and a hydrophobic alkyl chain in this compound suggests it could interact with proteins, potentially altering their conformation and function. These interactions are often influenced by the hydrophobicity and charge of the small molecule. acs.org

Furthermore, peptides containing β-amino acids have been shown to interact with biological membranes. acs.org The amphiphilic nature of this compound, with its polar amino group and nonpolar hydrocarbon structure, could facilitate its insertion into the lipid bilayer of cell membranes. This interaction could perturb membrane structure and function. The incorporation of β-amino acids into peptides can also confer resistance to proteolytic degradation, a property that is of significant interest in medicinal chemistry. hilarispublisher.comhilarispublisher.com

Structure-Activity Relationship Studies of Derivatives (focus on in vitro mechanistic insights, not in vivo efficacy or toxicity)

For instance, in the context of integrin antagonists, the presence of substituents on both the α and β positions of the β-amino acid unit has been shown to be important for potent activity. nih.gov This suggests that the methyl group at the 3-position (β-position) of Ethyl 3--methylpentanoate is a critical determinant of its potential biological interactions. Any derivatives of this compound would likely see their activity modulated by changes to the substituents at the amino group, the carboxyl group (or in this case, the ethyl ester), and the α- and β-carbons.

Table 2: Hypothetical Structure-Activity Relationship Insights for Derivatives of this compound

| Position of Modification | Type of Modification | Potential Impact on In Vitro Mechanistic Interactions |

| Ethyl Ester Group | Change in alkyl chain length (e.g., methyl, propyl) | Alters lipophilicity and steric hindrance, potentially affecting binding affinity to esterases and other enzymes. |

| Ethyl Ester Group | Replacement with an amide group | Changes the chemical nature of the functional group, potentially shifting activity from esterase interaction to amidase interaction. |

| Amino Group | N-alkylation or N-acylation | Modifies hydrogen bonding capability and introduces steric bulk, which could alter binding to amino acid transporters or enzymes. |

| 3-Methyl Group | Replacement with other alkyl groups (e.g., ethyl, propyl) | Changes steric bulk at the β-position, potentially influencing the fit within an enzyme's active site. |

| α-Carbon (C2) | Introduction of substituents | Creates a chiral center and introduces steric hindrance, which could lead to stereoselective interactions with biological targets. |

Future Research Directions and Advanced Methodological Applications

Development of More Sustainable and Greener Synthetic Pathways

Current synthetic routes to β-amino esters often involve multi-step procedures with potentially hazardous reagents. The future of ethyl 3-amino-3-methylpentanoate synthesis lies in the development of greener and more sustainable pathways. This includes exploring one-pot reactions and utilizing environmentally benign solvents and catalysts.

Recent advancements in green chemistry have demonstrated the use of microwave irradiation for the synthesis of poly(β-amino ester)s (PβAEs) without the need for solvents or catalysts. rsc.orgnih.govrsc.org This approach, based on the Michael addition polymerization, offers a significant reduction in waste and energy consumption. rsc.orgnih.gov Additionally, the use of biocatalysts, such as lipases, for the synthesis of β-amino acid esters presents a promising green alternative. mdpi.commdpi.com Lipase-catalyzed reactions can be performed under mild conditions, often in aqueous or green solvents, leading to high enantioselectivity. mdpi.commdpi.com

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from batch to continuous manufacturing offers numerous advantages, including improved safety, consistency, and scalability. Flow chemistry, utilizing microreactors, is particularly well-suited for the synthesis of fine chemicals like this compound. rsc.orgnih.govrsc.orgresearchgate.net

Microreactors provide enhanced heat and mass transfer, allowing for precise control over reaction parameters and leading to higher yields and purities. nih.govresearchgate.net The continuous-flow synthesis of β-amino acid esters has been successfully demonstrated using lipase-catalyzed Michael additions in microreactors, significantly reducing reaction times compared to batch processes. mdpi.com This technology paves the way for the on-demand and decentralized production of this compound and its derivatives. The integration of heterogeneous catalysts within microreactors further enhances the sustainability of the process by allowing for easy catalyst recovery and reuse. rsc.org The development of fully continuous multi-step processes for β-amino acid synthesis from α-amino acids has also been described, highlighting the potential for streamlined production. rsc.org

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis. These technologies can analyze vast datasets of chemical reactions to predict the outcomes of new transformations and design optimal synthetic routes. For a molecule like this compound, AI algorithms could be employed to: